molecular formula C6H11NO2S B1421048 N-cyclopropylcyclopropanesulfonamide CAS No. 1235100-04-5

N-cyclopropylcyclopropanesulfonamide

Cat. No.: B1421048
CAS No.: 1235100-04-5
M. Wt: 161.22 g/mol
InChI Key: WNIPSNBTVBXZLJ-UHFFFAOYSA-N
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Description

N-cyclopropylcyclopropanesulfonamide: is an organic compound with the molecular formula C₆H₁₁NO₂S It is characterized by the presence of two cyclopropyl groups attached to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylcyclopropanesulfonamide typically involves the reaction of cyclopropylamine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclopropylamine+Cyclopropanesulfonyl chlorideThis compound+HCl\text{Cyclopropylamine} + \text{Cyclopropanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopropylamine+Cyclopropanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropylcyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-cyclopropylcyclopropanesulfonamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropylcyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclopropyl groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclopropylsulfonamide: Similar structure but lacks the second cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the sulfonamide moiety.

    Cyclopropanesulfonyl chloride: A precursor in the synthesis of N-cyclopropylcyclopropanesulfonamide.

Uniqueness: this compound is unique due to the presence of two cyclopropyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamides and cyclopropyl-containing compounds, potentially offering unique properties and applications.

Properties

IUPAC Name

N-cyclopropylcyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c8-10(9,6-3-4-6)7-5-1-2-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIPSNBTVBXZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropylcyclopropanesulfonamide
Reactant of Route 2
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N-cyclopropylcyclopropanesulfonamide
Reactant of Route 3
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N-cyclopropylcyclopropanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropylcyclopropanesulfonamide
Reactant of Route 5
N-cyclopropylcyclopropanesulfonamide
Reactant of Route 6
N-cyclopropylcyclopropanesulfonamide

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